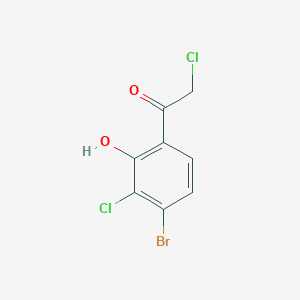

1-(4-Bromo-3-chloro-2-hydroxyphenyl)-2-chloroethanone

Description

1-(4-Bromo-3-chloro-2-hydroxyphenyl)-2-chloroethanone is a substituted acetophenone derivative featuring a hydroxyphenyl ring with bromo (Br) and chloro (Cl) substituents at positions 4 and 3, respectively, and a 2-chloroethanone moiety. This compound belongs to the class of α-chloroketones, which are key intermediates in organic synthesis, particularly in the preparation of heterocyclic compounds like thiazoles, pyrazoles, and thiophenes . The presence of electron-withdrawing groups (Br, Cl) enhances the reactivity of the ketone group, making it a versatile electrophile in nucleophilic substitution and cyclization reactions .

Properties

IUPAC Name |

1-(4-bromo-3-chloro-2-hydroxyphenyl)-2-chloroethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5BrCl2O2/c9-5-2-1-4(6(12)3-10)8(13)7(5)11/h1-2,13H,3H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VMXIJCAKLPMWOF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1C(=O)CCl)O)Cl)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5BrCl2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

283.93 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-Bromo-3-chloro-2-hydroxyphenyl)-2-chloroethanone typically involves the halogenation of a phenolic precursor. One common method includes the following steps:

Starting Material: The process begins with a phenol derivative, such as 2-hydroxyacetophenone.

Bromination: The phenol derivative undergoes bromination using bromine or a brominating agent like N-bromosuccinimide (NBS) in the presence of a catalyst such as iron(III) bromide.

Chlorination: The brominated intermediate is then subjected to chlorination using chlorine gas or a chlorinating agent like thionyl chloride (SOCl2) under controlled conditions.

Final Product: The resulting product is 1-(4-Bromo-3-chloro-2-hydroxyphenyl)-2-chloroethanone.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography may be employed.

Chemical Reactions Analysis

Types of Reactions: 1-(4-Bromo-3-chloro-2-hydroxyphenyl)-2-chloroethanone can undergo various chemical reactions, including:

Substitution Reactions: The compound can participate in nucleophilic substitution reactions where the halogen atoms (bromine and chlorine) are replaced by other nucleophiles.

Oxidation Reactions: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.

Reduction Reactions: The compound can be reduced to form alcohols or other reduced derivatives.

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents such as sodium hydroxide (NaOH) or potassium cyanide (KCN) can be used under basic conditions.

Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be employed.

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.

Major Products Formed:

Substitution Products: Depending on the nucleophile, products such as ethers, nitriles, or amines can be formed.

Oxidation Products: Ketones or aldehydes are typical products.

Reduction Products: Alcohols or other reduced derivatives are formed.

Scientific Research Applications

1-(4-Bromo-3-chloro-2-hydroxyphenyl)-2-chloroethanone has several applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Biology: The compound may be used in studies involving enzyme inhibition or as a probe to study biological pathways.

Industry: It can be used in the production of specialty chemicals or as an intermediate in the synthesis of agrochemicals.

Mechanism of Action

The mechanism of action of 1-(4-Bromo-3-chloro-2-hydroxyphenyl)-2-chloroethanone depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The presence of halogen atoms and the hydroxyl group can influence its binding affinity and specificity.

Comparison with Similar Compounds

Structural Analogs: Substituted Hydroxyphenyl Chloroethanones

The substitution pattern on the aromatic ring significantly influences physical properties and reactivity. Key analogs include:

Key Observations :

- Electron-withdrawing substituents (Br, Cl) increase the electrophilicity of the ketone, enhancing reactivity in nucleophilic substitutions .

- Hydroxyl groups improve solubility in polar solvents and enable hydrogen bonding, as seen in the higher melting point (137°C) of the dihydroxy analog .

- Methoxy groups (e.g., in ) may reduce reactivity compared to hydroxyl but improve lipophilicity, influencing pharmacokinetic properties.

Heterocyclic Analogs: Pyrazole and Thiophene Derivatives

Compounds with chloroethanone moieties conjugated to heterocycles exhibit distinct biological activities:

Key Observations :

- Pyrazole derivatives show potent antitumor activity, attributed to the amino and hydroxyl groups enhancing interactions with cellular targets .

- Thiophene analogs exhibit receptor-binding properties, with the bromo substituent contributing to steric and electronic complementarity in GPCR interactions .

- Carbazole conjugates demonstrate antioxidant activity, where electron-donating groups (e.g., methoxy) improve radical scavenging efficacy .

Yield Comparison :

Biological Activity

1-(4-Bromo-3-chloro-2-hydroxyphenyl)-2-chloroethanone is a halogenated phenolic compound that has garnered interest in medicinal chemistry and agrochemical applications due to its unique structural features. The compound possesses a bromine atom, a chlorine atom, and a hydroxyl group, which contribute to its biological activity, particularly as an enzyme inhibitor.

- Molecular Formula : C₈H₆BrClO₂

- Molecular Weight : Approximately 249.49 g/mol

- Structure : The compound features a phenolic structure with halogen substituents that enhance its reactivity and biological interactions.

The biological activity of 1-(4-Bromo-3-chloro-2-hydroxyphenyl)-2-chloroethanone primarily involves its role as an enzyme inhibitor. It may interact with specific molecular targets, modulating enzyme activity by binding to active or allosteric sites. This interaction can prevent substrate binding and catalysis, leading to altered cellular signaling pathways. The presence of halogen atoms and the hydroxyl group significantly influence its binding affinity and specificity for various enzymes and receptors.

Biological Activities

1-(4-Bromo-3-chloro-2-hydroxyphenyl)-2-chloroethanone exhibits several notable biological activities:

- Enzyme Inhibition : The compound has been identified as a potential inhibitor for various enzymes, which could be beneficial in therapeutic contexts.

- Antimicrobial Properties : Similar compounds have demonstrated effectiveness against various bacterial strains, suggesting potential applications in antimicrobial therapies.

- Antioxidant Activity : The presence of the hydroxyl group may contribute to antioxidant properties, which are valuable in combating oxidative stress in biological systems.

Comparative Analysis

A comparison with structurally similar compounds highlights the unique features of 1-(4-Bromo-3-chloro-2-hydroxyphenyl)-2-chloroethanone:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| 1-(4-Bromo-2-hydroxyphenyl)-2-chloroethanone | Bromo and chloro groups | Lacks additional chloro group |

| 1-(4-Bromo-3-chlorophenyl)-2-chloroethanone | Chlorine substitution | Enhanced reactivity due to multiple halogens |

| 4-Bromo-2-hydroxyacetophenone | Lacks chloro group | Simpler structure but similar biological activity |

The specific arrangement of bromine, chlorine, and hydroxyl groups on the phenyl ring enhances the compound's reactivity and interaction with biological targets compared to these similar compounds .

Case Studies and Research Findings

Recent studies have focused on the synthesis and biological evaluation of 1-(4-Bromo-3-chloro-2-hydroxyphenyl)-2-chloroethanone. For instance:

- Enzyme Interaction Studies : Research has shown that this compound can effectively inhibit specific enzymes involved in metabolic pathways, indicating its potential use in drug development.

- Antimicrobial Efficacy : In vitro studies have demonstrated that derivatives of this compound exhibit significant antimicrobial activity against strains such as E. coli and Staphylococcus aureus, supporting its application in developing new antibiotics.

- Toxicological Assessments : Toxicological evaluations indicate that while the compound shows promising biological activity, further studies are necessary to assess its safety profile for potential therapeutic use .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.